molecular formula C9H11N2NaO3 B2782190 Sodium 2-(4-propoxypyrimidin-2-yl)acetate CAS No. 1955523-92-8

Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Cat. No.: B2782190
CAS No.: 1955523-92-8
M. Wt: 218.188
InChI Key: HCDUOOGFPBTYKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-propoxypyrimidin-2-yl)acetate typically involves the reaction of 4-propoxypyrimidine with sodium acetate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, and requires the use of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-propoxypyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sodium 2-(4-propoxypyrimidin-2-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pyrimidine derivatives with potential pharmacological activities .

Biology: In biological research, the compound is studied for its potential anti-inflammatory and antimicrobial properties. It has shown inhibitory effects on certain inflammatory mediators and microbial growth .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in the development of new antimicrobial drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of sodium 2-(4-propoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and receptors involved in inflammatory and microbial processes. For example, it inhibits the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, which are key mediators of inflammation . Additionally, it disrupts the cell membrane integrity of certain microbes, leading to their death .

Comparison with Similar Compounds

Comparison: Sodium 2-(4-propoxypyrimidin-2-yl)acetate is unique due to its specific propoxy substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it exhibits enhanced anti-inflammatory and antimicrobial activities . The presence of the propoxy group also influences its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

sodium;2-(4-propoxypyrimidin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDUOOGFPBTYKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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